molecular formula C6H11NO B13906064 (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol

(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol

Cat. No.: B13906064
M. Wt: 113.16 g/mol
InChI Key: VVDPDLXXWJNFLB-ZLUOBGJFSA-N
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Description

(1R,5R,6S)-3-azabicyclo[410]heptan-5-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of spirocyclic oxetanyl nitriles, which can be achieved using reducing agents such as lithium aluminum hydride . The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol include:

Uniqueness

The uniqueness of (1R,5R,6S)-3-azabicyclo[410]heptan-5-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-3-7-2-4-1-5(4)6/h4-8H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

VVDPDLXXWJNFLB-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](CNC2)O

Canonical SMILES

C1C2C1C(CNC2)O

Origin of Product

United States

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